Cas no 934989-14-7 (Benzene, 1-bromo-5-chloro-2-iodo-4-methyl-)

Benzene, 1-bromo-5-chloro-2-iodo-4-methyl-, is a halogenated aromatic compound featuring bromine, chlorine, iodine, and methyl substituents on a benzene ring. This multi-halogenated structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Negishi, or Stille couplings, where selective functionalization is required. The presence of three distinct halogens (Br, Cl, I) offers versatility in sequential substitution reactions, enabling precise control over molecular architecture. The methyl group further enhances reactivity in electrophilic aromatic substitution. This compound is suited for applications in pharmaceuticals, agrochemicals, and materials science, where tailored halogenation patterns are critical for optimizing properties or enabling further derivatization.
Benzene, 1-bromo-5-chloro-2-iodo-4-methyl- structure
934989-14-7 structure
Product Name:Benzene, 1-bromo-5-chloro-2-iodo-4-methyl-
CAS No:934989-14-7
MF:C7H5BrClI
MW:331.3761
CID:5081763
Update Time:2025-06-08

Benzene, 1-bromo-5-chloro-2-iodo-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-5-chloro-2-iodo-4-methyl-
    • Inchi: 1S/C7H5BrClI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
    • InChI Key: KMTHWSPHYALDNG-UHFFFAOYSA-N
    • SMILES: IC1=C(C([H])=C(C(C([H])([H])[H])=C1[H])Cl)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

Benzene, 1-bromo-5-chloro-2-iodo-4-methyl- Pricemore >>

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